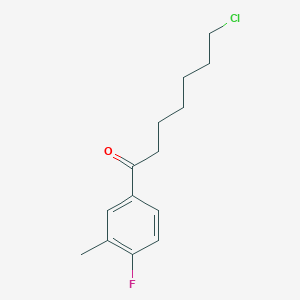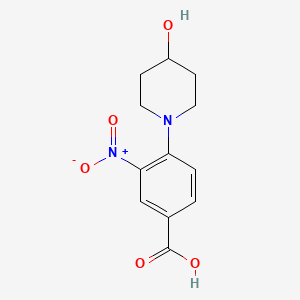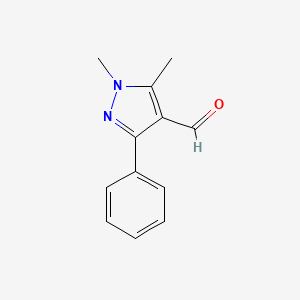
7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane, also known as 4-fluoro-3-methyl-7-chloro-1-oxoheptane, is a synthetic compound used in a variety of scientific research applications. Its structure consists of a seven-carbon chain with a chlorine atom attached to the seventh carbon and a fluorine atom attached to the fourth carbon. This compound is used in a variety of research applications due to its unique structure, which allows it to interact with other molecules in a variety of ways.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Related Compounds : Compounds similar to 7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane are synthesized as intermediates for biologically active anticancer drugs, employing methods such as substitution and hydrolysis (Zhang et al., 2019).
- Molecular and Quantum Chemical Studies : Quantum chemical studies, including synthesis, spectral analysis, and DFT calculations, have been conducted on molecules with similar structural components, aiding in understanding chemical reactivity and molecular geometry (Satheeshkumar et al., 2017).
Biochemical Applications
- Chiral Intermediate Synthesis : Related chloro- and fluoro-substituted compounds are used as chiral intermediates in synthesizing antidepressant drugs. Microbial reductases have been explored for their activities toward similar compounds (Choi et al., 2010).
- Cytotoxic Studies : Compounds with structural similarities have been synthesized and evaluated for cytotoxicity, particularly in human breast cancer cells, indicating potential applications in cancer research (Satheeshkumar et al., 2016).
Material Science and Engineering
- Synthesis of Halo-Fluoro-Substituted Compounds : Research in material science has explored the synthesis of halo-fluoro-substituted adamantanes, which can be related to the chemical processes used in synthesizing 7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane (Serguchev et al., 2003).
Additional Applications
- Synthesis of Immunomodulatory Compounds : Synthesis methods have been developed for compounds with similar structures, aimed at producing novel immunosuppressants, highlighting the chemical's potential in immunology (Chujo et al., 2001).
- Electrophilic Fluorination : Research on organofluorine compounds, including electrophilic fluorination methodologies, provides insights into the chemical properties and applications of fluorine-containing molecules like 7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane (Singh & Shreeve, 2004).
Mecanismo De Acción
Propiedades
IUPAC Name |
7-chloro-1-(4-fluoro-3-methylphenyl)heptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFO/c1-11-10-12(7-8-13(11)16)14(17)6-4-2-3-5-9-15/h7-8,10H,2-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKAZFAUZONDJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCCCCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645155 |
Source


|
| Record name | 7-Chloro-1-(4-fluoro-3-methylphenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane | |
CAS RN |
898761-10-9 |
Source


|
| Record name | 7-Chloro-1-(4-fluoro-3-methylphenyl)-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-(4-fluoro-3-methylphenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1328004.png)




![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)



![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)
